beta-Cryptoxanthin beta-Cryptoxanthin Beta-cryptoxanthin is a carotenol that exhibits antioxidant activity. It has been isolated from fruits such as papaya and oranges. It has a role as a provitamin A, an antioxidant, a biomarker and a plant metabolite. It derives from a hydride of a beta-carotene.
beta-Cryptoxanthin is a natural product found in Planktothrix rubescens, Planktothrix agardhii, and other organisms with data available.
A mono-hydroxylated xanthophyll that is a provitamin A precursor.
See also: Corn (part of).
Brand Name: Vulcanchem
CAS No.: 472-70-8
VCID: VC21338896
InChI: InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m1/s1
SMILES: CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C
Molecular Formula: C40H56O
Molecular Weight: 552.9 g/mol

beta-Cryptoxanthin

CAS No.: 472-70-8

Cat. No.: VC21338896

Molecular Formula: C40H56O

Molecular Weight: 552.9 g/mol

* For research use only. Not for human or veterinary use.

beta-Cryptoxanthin - 472-70-8

CAS No. 472-70-8
Molecular Formula C40H56O
Molecular Weight 552.9 g/mol
IUPAC Name (1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol
Standard InChI InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m1/s1
Standard InChI Key DMASLKHVQRHNES-FKKUPVFPSA-N
Isomeric SMILES CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)O)C)/C)/C
SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C
Canonical SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C
Melting Point 172 - 173 °C

Chemical Structure and Physical Properties

Beta-Cryptoxanthin (β-Cryptoxanthin) is a natural carotenoid pigment with the molecular formula C₄₀H₅₆O and a molecular weight of 552.87 g/mol . Structurally, it is closely related to β-carotene, differing only by the addition of a single hydroxyl group, which classifies it as a xanthophyll rather than a carotene . In its pure form, β-Cryptoxanthin appears as a red crystalline solid with a distinctive metallic luster .

The compound exhibits specific solubility characteristics that influence its bioavailability and applications. It is freely soluble in chloroform, benzene, pyridine, and carbon disulfide but insoluble in water . This lipophilic nature is typical of carotenoids and affects how the compound is absorbed and distributed in biological systems. Like other carotenoids, β-Cryptoxanthin is sensitive to light, heat, and oxygen, which must be considered during extraction, storage, and analysis .

Natural Sources and Dietary Intake

Beta-Cryptoxanthin occurs naturally in a variety of fruits and vegetables, with particularly high concentrations found in specific food sources. The compound has been isolated from numerous sources including fruits from plants in the genus Physalis, orange rind, winter squashes such as butternut, papaya, egg yolks, butter, apples, and even bovine blood serum .

Among fruits, citrus varieties are especially rich sources of this carotenoid, with tangerines, oranges, and persimmons containing notable amounts . The distribution of β-Cryptoxanthin in these foods often exists in both free and esterified forms, with specific esters predominating in different plant species.

Beta-Cryptoxanthin Content in Common Foods

The following table presents the approximate β-Cryptoxanthin content in selected food sources based on the available research:

Food Sourceβ-Cryptoxanthin Content
TangerinesHigh
PersimmonsHigh
OrangesHigh
PapayaMedium-High
PeachesMedium
Satsuma mandarinHigh
Butternut squashMedium
Egg yolkLow-Medium
Chili peppersMedium

Esterification Patterns

Research has identified specific esterification patterns of β-Cryptoxanthin in various fruits. Studies have shown that β-Cryptoxanthin laurate, myristate, and palmitate are the main β-Cryptoxanthin esters present in chili, papaya, peach, and persimmon . Similar esterification patterns have been observed in citrus varieties, including Satsuma mandarin varieties 'Miyagawa-wase' and 'Yamashitabeni-wase', as well as orange, ponkan, and kiyomi .

In papaya specifically, the content of β-Cryptoxanthin laurate has been measured at approximately 8.92 μg/g, significantly higher than in other plant species . These esterification patterns are important for understanding the bioavailability and metabolic fate of dietary β-Cryptoxanthin.

Metabolism and Biological Functions

Vitamin A Precursor Activity

One of the most important biological functions of β-Cryptoxanthin is its role as a provitamin A carotenoid. In the human body, β-Cryptoxanthin is converted to vitamin A (retinol) through specific enzymatic pathways . This conversion occurs primarily through two mechanisms:

  • Central cleavage by β-carotene 15,15'-oxygenase (BCO1), which produces retinal that is subsequently reduced to retinol

  • Alternative enzymatic pathways that may involve eccentric cleavage

The vitamin A-forming capacity of β-Cryptoxanthin is significant for human nutrition, especially in populations with limited access to preformed vitamin A from animal sources. Evidence suggests that β-Cryptoxanthin from food sources may have greater bioavailability than α- and β-carotene from their common food sources, potentially making β-Cryptoxanthin-rich foods valuable sources of provitamin A despite β-Cryptoxanthin being a poorer substrate for BCO1 than β-carotene .

Antioxidant Properties

As with other carotenoids, β-Cryptoxanthin functions as an antioxidant in biological systems . It can help prevent free radical damage to cells and DNA, potentially reducing oxidative stress associated with various pathological conditions . Additionally, β-Cryptoxanthin may stimulate the repair of oxidative damage to DNA, suggesting a role beyond passive radical scavenging .

Gene Expression Regulation

Research has revealed that β-Cryptoxanthin can influence gene expression, particularly genes involved in the DNA damage response . It has been observed to differentially regulate the expression of P73 variants both in vitro and in vivo, which may partly explain its effects on cancer cell proliferation and apoptosis .

Health Effects and Clinical Applications

Cancer Research

Numerous epidemiological studies have found an inverse association between β-Cryptoxanthin intake or serum levels and cancer risk, particularly for lung cancer . This suggests potential chemopreventive properties of the compound. The mechanisms behind this protective effect may involve antioxidant activity, modulation of cellular signaling pathways, and regulation of gene expression.

A significant finding from recent research is β-Cryptoxanthin's ability to synergistically enhance the antitumoral activity of oxaliplatin in colon cancer . Laboratory studies have demonstrated that β-Cryptoxanthin decreases the proliferation of cancer cells and cooperates with oxaliplatin to induce apoptosis through negative regulation of ΔNP73 . This synergistic activity allows for reduced concentrations of oxaliplatin to achieve the same percentage of growth inhibition, potentially decreasing the drug's toxicity while maintaining therapeutic efficacy .

Non-Alcoholic Fatty Liver Disease

Beta-Cryptoxanthin has been studied for its potential preventive effects on lifestyle-related diseases, particularly non-alcoholic fatty liver disease (NAFLD) . Research suggests that it may improve NAFLD through several mechanisms:

  • Enhancing insulin sensitivity

  • Reducing oxidative stress and inflammation

  • Influencing lipid metabolism

Animal studies have shown that β-Cryptoxanthin supplementation can lead to lower hepatic triglyceride levels and reduced steatosis, though human clinical trials are still needed to confirm these effects .

Other Applications

Research Applications

The compound is employed in numerous research studies related to nutrition and health . Its unique chemical properties and biological activities make it valuable for investigating carotenoid metabolism, vitamin A nutrition, and potential therapeutic applications.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator